molecular formula C13H16N2O3 B1354225 Benzyl (S)-2-oxopiperidin-3-ylcarbamate CAS No. 95582-17-5

Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Cat. No.: B1354225
CAS No.: 95582-17-5
M. Wt: 248.28 g/mol
InChI Key: KVHNKJHAXXEKFU-NSHDSACASA-N
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Description

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperidine ring and a ketone functionality, exhibits various interactions with biological targets, making it a candidate for therapeutic applications, particularly in cancer and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3. Its structure includes:

  • Piperidine Ring : Provides conformational flexibility.
  • Benzyl Group : Enhances lipophilicity and stability.
  • Carbamate Moiety : Facilitates interactions with biological targets.

The compound's unique structural features contribute to its stability and versatility in biological applications, distinguishing it from other similar compounds.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer progression, which may enhance its anticancer efficacy.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Enzyme inhibition
HeLa (Cervical Cancer)10Cell cycle arrest

Neuroprotective Effects

This compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmission. The selectivity for butyrylcholinesterase suggests a favorable side effect profile.

Table 2: Cholinesterase Inhibition Activity

EnzymeIC50 (μM)Selectivity Index
Acetylcholinesterase251.5
Butyrylcholinesterase15

The biological activity of this compound can be attributed to its ability to bind effectively to various biological targets, including enzymes involved in metabolic pathways. Molecular docking studies have suggested that the compound fits well into the active sites of cholinesterase enzymes, facilitating competitive inhibition .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, allowing for variations in yield and purity. Common methods include:

  • Direct Carbamation : Reaction of piperidine derivatives with benzyl chloroformate.
  • Condensation Reactions : Utilizing amine and ketone precursors under controlled conditions.

These methods are crucial for optimizing the compound's biological activity through structural modifications.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 μM, indicating its potential as an anticancer agent.
  • Neuroprotective Potential : In vitro assays showed that it effectively inhibits butyrylcholinesterase with an IC50 value of 15 μM, suggesting its application in treating Alzheimer's disease.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Benzyl (S)-2-oxopiperidin-3-ylcarbamate has shown promise as a lead compound for developing drugs targeting cholinergic systems. Research indicates that compounds with similar structures exhibit significant biological activities, particularly as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurotransmission. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .

2. Organic Synthesis

The compound is utilized in organic synthesis as a versatile building block for creating various biologically active molecules. Its carbamate functionality allows it to serve as a protecting group for amines during synthetic processes, facilitating the preparation of more complex structures .

3. Enzyme Inhibition Studies

Studies have demonstrated that this compound can selectively inhibit butyrylcholinesterase over acetylcholinesterase, suggesting its utility in developing therapeutics with fewer side effects related to cholinergic modulation.

Case Studies

Case Study 1: Neuroprotective Agents

A recent study explored the synthesis of derivatives of this compound aimed at enhancing neuroprotective properties against oxidative stress-induced neuronal damage. The derivatives demonstrated improved potency compared to the parent compound, indicating the potential for developing new neuroprotective agents .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound derivatives. The results showed that certain modifications led to increased cytotoxicity against various cancer cell lines, highlighting the compound's potential role in cancer therapy .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Benzyl (S)-2-oxopiperidin-3-ylcarbamate, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as reduction and carbamate formation. For example, a two-stage protocol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl workup, achieved a 100% yield in one study . A second method using sulfur trioxide-pyridine complex and N-ethyl-diisopropylamine in dichloromethane/DMSO at 0°C for 30 minutes yielded 76% after recrystallization from hexane/ethyl acetate . Key variables include solvent choice (e.g., THF for reductions), temperature control (e.g., ice cooling for exothermic steps), and purification methods (e.g., crystallization vs. column chromatography).

Q. What safety precautions and storage conditions are recommended for handling this compound?

  • Methodological Answer :

  • Handling : Use gloves (inspected for integrity), chemical-resistant suits, and eye protection. Avoid skin/eye contact and static discharge. Work in a fume hood with local exhaust ventilation .
  • Storage : Keep the compound in a sealed container under dry, ventilated conditions at room temperature. Protect from moisture and light to prevent degradation .
  • Spill Management : Sweep or vacuum spills, collect in sealed containers, and avoid environmental release .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • Purity Analysis : Use HPLC or GC-MS with a purity threshold >98% (as per Certificates of Analysis) .
  • Structural Confirmation : Employ ¹H/¹³C NMR to verify the (S)-stereochemistry and carbamate linkage. FT-IR can confirm carbonyl (C=O) and NH stretches .
  • Melting Point : Validate crystallinity via melting point analysis (e.g., 66.2–66.9°C in one study) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Mitigation : Use controlled stoichiometry (e.g., 1.1 equivalents of LiAlH₄ to avoid over-reduction) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent Optimization : Polar aprotic solvents like DMSO enhance reactivity in carbamate formation but require low temperatures to suppress side reactions .
  • Catalyst Screening : Test alternatives to sulfur trioxide-pyridine complexes, such as carbodiimides, to improve coupling efficiency .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved to confirm stereochemical integrity?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients to separate enantiomers and validate the (S)-configuration .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, which provides unambiguous stereochemical assignment .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to assess conformational rigidity .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer :

  • Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps (e.g., LiAlH₄ reductions) to minimize racemization .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers, enhancing ee >99% .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress and ee in real time .

Q. How can impurities (e.g., hydrolyzed byproducts) be quantified and controlled during storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify hydrolyzed products (e.g., free piperidine derivatives) .
  • Lyophilization : For hygroscopic batches, lyophilize the compound and store under argon with desiccants (e.g., molecular sieves) .
  • Impurity Profiling : Use gradient elution HPLC with UV/ELSD detectors to quantify degradation products at ppm levels .

Properties

IUPAC Name

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHNKJHAXXEKFU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467310
Record name Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95582-17-5
Record name Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
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